molecular formula C39H34Cl3N3O4S2 B6162221 IR-140 (LASER DYE) CAS No. 1201170-39-9

IR-140 (LASER DYE)

Cat. No. B6162221
CAS RN: 1201170-39-9
M. Wt: 779.2
InChI Key:
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Description

IR-140 (LASER DYE) is a synthetic dye with a broad range of applications in scientific research. It is a highly fluorescent dye that is used for labeling biomolecules and cells, as well as for imaging and tracking processes in live cells. Due to its unique properties, IR-140 is a powerful tool for studying the structure and function of biomolecules, and it has been used in a wide range of scientific research applications.

Scientific Research Applications

IR-140 is used in a wide range of scientific research applications, including cell labeling, imaging, and tracking processes in live cells. It has been used to study the structure and function of biomolecules, and to monitor the dynamics of cellular processes. It has also been used to study the interactions between proteins and DNA, as well as the interactions between cells and their environment. Additionally, IR-140 has been used to study the effects of drugs on cells, and to monitor the effects of drugs on the body.

Mechanism of Action

IR-140 is a fluorescent dye, which means that it absorbs light and emits light of a different wavelength. When IR-140 is excited by light, it emits light at a longer wavelength, which can be detected by a microscope or camera. This allows the dye to be used for imaging and tracking processes in live cells.
Biochemical and Physiological Effects
IR-140 has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of biomolecules, as well as to monitor the dynamics of cellular processes. Additionally, it has been used to study the interactions between proteins and DNA, as well as the interactions between cells and their environment.

Advantages and Limitations for Lab Experiments

The main advantage of using IR-140 for lab experiments is its high fluorescence. This allows it to be used for imaging and tracking processes in live cells, and it has been used to study the structure and function of biomolecules. Additionally, IR-140 is a relatively non-toxic dye, which makes it safe to use in lab experiments. However, there are some limitations to using IR-140 for lab experiments. For example, it is not very stable in solution, so it must be used quickly after it is synthesized. Additionally, it is not very soluble in water, so it must be used in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of IR-140 in scientific research. For example, it could be used to study the effects of drugs on cells, and to monitor the effects of drugs on the body. Additionally, it could be used to study the interactions between proteins and DNA, as well as the interactions between cells and their environment. Additionally, IR-140 could be used to study the effects of environmental toxins on cells, and to monitor the effects of environmental pollutants on the body. Finally, IR-140 could be used to study the effects of radiation on cells, and to monitor the effects of radiation on the body.

Synthesis Methods

IR-140 is a synthetic dye, which is synthesized from the condensation of an aryl amine and a phenol. The aryl amine is coupled to a phenol, and the resulting compound is then reacted with a diazonium salt to form the dye. IR-140 can also be synthesized using a Grignard reaction, in which a Grignard reagent is reacted with a diazonium salt to form the dye.

properties

{ "Design of the Synthesis Pathway": "The synthesis of IR-140 (LASER DYE) involves a multi-step process that includes the condensation of two different aromatic compounds, followed by oxidation and further reactions to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "aniline", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium acetate", "potassium permanganate", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Diazotization of aniline - Aniline is diazotized using sulfuric acid and sodium nitrite to form diazonium salt.", "Step 2: Coupling reaction - The diazonium salt is then coupled with 4-nitrobenzaldehyde in the presence of sodium sulfite and sodium hydroxide to form a Schiff base.", "Step 3: Oxidation - The Schiff base is oxidized using potassium permanganate in the presence of hydrochloric acid to form the final product.", "Step 4: Purification - The product is purified using a combination of recrystallization and column chromatography techniques." ] }

CAS RN

1201170-39-9

Molecular Formula

C39H34Cl3N3O4S2

Molecular Weight

779.2

Purity

96

Origin of Product

United States

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